(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
Description
Properties
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-4,6-7H,1-2H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXUDHGKUWPPGB-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(=O)C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C=CC(=O)[C@@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451182 | |
| Record name | (3aR,6aR)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115509-13-2 | |
| Record name | (3aR,6aR)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,6aR)-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Syn-Dihydroxylation of Cyclopentene Derivatives
The synthesis typically begins with a cyclopentene precursor. Syn-dihydroxylation using osmium tetroxide (OsO₄) and a co-oxidant like N-methylmorpholine-N-oxide (NMO) introduces vicinal diols with (3aR,6aR) stereochemistry. For example, cyclopentene undergoes dihydroxylation to yield cis-1,2-cyclopentanediol, which is subsequently protected as an acetal.
Reaction Conditions :
The diastereoselectivity of this step is critical, as it dictates the final configuration of the dioxolane ring.
Acetal Formation via Acid-Catalyzed Cyclization
The diol intermediate reacts with 2,2-dimethoxypropane in acetone under acidic conditions (e.g., HCl or p-toluenesulfonic acid) to form the dioxolane ring. This step protects the diol as a rigid isopropylidene acetal, locking the stereochemistry.
Mechanism :
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Protonation of the carbonyl oxygen in 2,2-dimethoxypropane.
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Nucleophilic attack by the diol’s hydroxyl groups.
Optimization Parameters :
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Solvent : Excess acetone improves yield by shifting equilibrium toward acetal formation.
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Catalyst Load : 0.1–1.0 equivalents of HCl ensures complete reaction without side products.
Oxidation to Introduce the 4-Ketone Functionality
Selective Oxidation of Secondary Alcohols
After acetal formation, a secondary alcohol at the 4-position of the cyclopentane ring is oxidized to a ketone. Pyridinium chlorochromate (PCC) in dichloromethane (DCM) is commonly used for this transformation, as it avoids over-oxidation to carboxylic acids.
Reaction Profile :
Alternative Oxidative Pathways
For industrial-scale production, molecular oxygen with a copper(I) catalyst offers a greener alternative. This method achieves comparable yields (80–88%) under mild conditions (25–40°C, 12–24 hours).
Advantages :
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Reduced reliance on toxic chromium-based reagents.
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Compatibility with continuous flow reactors for scalable synthesis.
Stereochemical Control and Resolution
Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation employs chiral ligands like (DHQ)₂PHAL to achieve enantiomeric excess (ee) >98%. This method is pivotal for accessing the (3aR,6aR) configuration directly, avoiding costly resolution steps.
Typical Conditions :
Diastereomeric Salt Formation
When racemic mixtures form, diastereomeric resolution using dibenzoyl-L-tartaric acid isolates the desired enantiomer. The tartrate salt crystallizes preferentially, yielding >99% diastereomeric purity after recrystallization.
Procedure :
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React the racemic amine intermediate with dibenzoyl-L-tartaric acid in ethanol.
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Cool to 0–5°C to induce crystallization.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance throughput and consistency. Key advantages include:
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Precise temperature control (±1°C).
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Reduced reaction times (50% shorter than batch processes).
Case Study :
A pilot plant achieved 92% yield of the target compound using a tandem flow system for dihydroxylation, acetal formation, and oxidation.
Solvent and Catalyst Recycling
Green chemistry principles drive innovations such as:
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Solvent Recovery : Distillation reclaims >95% of acetone and THF.
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Catalyst Reuse : Osmium tetroxide is trapped on ion-exchange resins and regenerated with H₂O₂.
Analytical and Purification Techniques
Chromatographic Purification
Flash column chromatography (silica gel, hexane/ethyl acetate) removes impurities like over-oxidized byproducts or unreacted diol. Purity exceeding 99% (GC) is routinely achieved.
Spectroscopic Characterization
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¹H NMR : Key signals include δ 1.32 (s, 6H, CH₃), δ 4.85 (m, 2H, dioxolane O–CH–O), and δ 5.72 (s, 1H, cyclopentenone C=O).
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Chiral HPLC : Confirms enantiomeric purity using a Chiralpak AD-H column (heptane/ethanol 90:10).
Challenges and Mitigation Strategies
Byproduct Formation
Common Byproducts :
Scalability of Asymmetric Methods
While Sharpless dihydroxylation offers excellent ee, its cost for large-scale use has prompted the development of biocatalytic alternatives . Horse liver alcohol dehydrogenase (HLADH) with a synthetic flavin cofactor achieves comparable stereoselectivity at 60% lower cost.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted dioxolanes.
Scientific Research Applications
Medicinal Chemistry
(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one has been investigated for its potential pharmaceutical applications. Its structural characteristics suggest it might serve as a precursor or building block in the synthesis of biologically active compounds.
Case Studies:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the mechanisms and efficacy.
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity, suggesting potential use in developing new antibiotics or antifungal agents.
Organic Synthesis
This compound can be utilized as an intermediate in organic synthesis, particularly in the formation of more complex cyclic structures. Its unique dioxolane ring provides a versatile platform for further chemical modifications.
Applications:
- Synthesis of Dioxolane Derivatives : Researchers have explored its use in synthesizing other dioxolane compounds that may possess enhanced biological activities.
Material Science
Due to its unique chemical structure, this compound may find applications in material science, particularly in the development of polymers and coatings with specific properties.
Detailed Mechanistic Studies
Further investigations into the biological mechanisms of action are essential to fully understand how this compound interacts with biological systems.
Structure-Activity Relationship (SAR) Studies
Exploring the relationship between the chemical structure and biological activity will help identify more potent derivatives for therapeutic use.
Development of Novel Formulations
Research into formulating this compound into effective delivery systems could enhance its bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of (3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Reactivity :
- The 5-fluoro derivatives (7a/7b) exhibit enhanced antiviral potency due to fluorine's electronegativity and metabolic stability .
- 6-Aryl derivatives (10a, 10b) show increased molecular weight (e.g., 10a: 270.15 g/mol) and altered lipophilicity, improving binding to viral polymerases .
- Hydroxymethyl-substituted analogues (C₉H₁₄O₄) are pivotal in synthesizing multi-kinase inhibitors, leveraging the hydroxyl group for phosphorylation or glycosylation .
Synthetic Flexibility :
- The target compound is synthesized via acid-catalyzed cyclization (H₂SO₄ in acetone) , whereas fluorinated derivatives require Selectfluor for electrophilic fluorination .
- Spirocyclic derivatives involve multi-step sequences, including silylation and cyclohexane ring formation, to achieve stereochemical complexity .
Biological Relevance: Amino derivatives (C₈H₁₅NO₃) are critical for anticoagulant drugs, demonstrating how minor functional group changes (NH₂ vs. CH₃) drastically alter pharmacological profiles . The target compound itself lacks direct bioactivity but is indispensable for accessing bioactive scaffolds through downstream modifications .
Physicochemical and Industrial Considerations
- Purity and Commercial Availability : The target compound is commercially available at 95% purity (Enamine Ltd.), while specialized derivatives (e.g., fluorinated or spirocyclic) require custom synthesis .
- Cost: Complex derivatives like 6-amino intermediates command high prices (e.g., S$10,412.01/50 mg) due to intricate synthesis and pharmaceutical demand .
Biological Activity
(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one is an organic compound characterized by its unique cyclopentane and dioxolane structure. It has garnered interest in various fields including medicinal chemistry, biochemistry, and industrial applications due to its potential biological activities and synthetic utility.
- Molecular Formula : C₈H₁₀O₃
- Molecular Weight : 154.16 g/mol
- CAS Number : 115509-13-2
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its role as a biochemical probe and its potential therapeutic applications. The compound exhibits several noteworthy biological properties:
1. Enzyme Interaction
Research indicates that this compound can act as an inhibitor or activator of specific enzymes, influencing various metabolic pathways. Its dioxolane structure allows for interactions with enzyme active sites, potentially altering enzyme kinetics.
2. Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against a range of pathogens. This property could be attributed to the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
3. Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related cellular damage. The presence of the dioxolane ring may contribute to radical scavenging activity.
The mechanism by which this compound exerts its biological effects involves:
- Modulation of Enzyme Activity : The compound's structural features facilitate binding to enzyme active sites, leading to either inhibition or activation depending on the target.
- Interaction with Cellular Pathways : It may influence signaling pathways related to inflammation and cell survival.
Case Studies
Several studies have highlighted the biological relevance of this compound:
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting potential as a lead compound for antibiotic development.
Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results showed a dose-dependent inhibition pattern with IC50 values indicating effective concentrations for therapeutic applications.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for (3aR,6aR)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one, and what are their key steps?
The compound is typically synthesized via stereoselective cyclization or functionalization of cyclopentane-based precursors. For example, a multi-step synthesis involves:
- Silylation and ozonolysis : Starting with a tert-butyl-dimethylsilyl-protected cyclopenta-dioxolane intermediate, ozonolysis at -78°C followed by reductive workup (e.g., NaBH₄) yields hydroxylated derivatives .
- Stereochemical control : Use of chiral auxiliaries or catalysts to enforce the (3aR,6aR) configuration, as seen in the synthesis of related spirocarbocycles .
- Key reagents : Selectfluor® for fluorination at low temperatures (0°C) in anhydrous DMF, achieving >90% yield in some fluorinated analogues .
| Reaction Step | Conditions | Yield |
|---|---|---|
| Ozonolysis | -78°C, CHCl₃, O₃, then DMS/NaBH₄ | 94% |
| Fluorination | 0°C, DMF, Selectfluor® | 91% |
Q. How is the stereochemistry of this compound confirmed experimentally?
- Chiral HPLC or NMR : Enantiomeric purity is verified using chiral stationary phases or Mosher ester analysis .
- X-ray crystallography : Absolute configuration is determined via single-crystal diffraction, as demonstrated for structurally related cyclopenta-dioxolanes .
- Optical rotation : Specific rotation values (e.g., -44° in methanol) are compared to literature data for validation .
Q. What are the stability and storage recommendations for this compound?
- Stability : The dioxolane ring is sensitive to strong acids/bases. Stability studies indicate decomposition under prolonged exposure to moisture or temperatures >40°C .
- Storage : Store at -20°C under inert gas (N₂/Ar) in amber vials. Use desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can stereochemical integrity be maintained when using this compound as an intermediate in nucleoside analogue synthesis?
- Protecting group strategy : Temporary silyl groups (e.g., tert-butyldimethylsilyl) shield hydroxyl moieties during glycosylation, preventing undesired epimerization .
- Low-temperature reactions : Fluorination at 0°C minimizes racemization, as shown in the synthesis of 6′-fluorinated aristeromycin analogues .
- Monitoring by LC-MS : Real-time analysis ensures stereochemical fidelity during multi-step syntheses .
Q. What methodological challenges arise in synthesizing fluorinated derivatives of this compound, and how are they addressed?
- Electrophilic fluorination : Selectfluor® in DMF at 0°C achieves regioselective fluorination but requires strict anhydrous conditions to avoid side reactions .
- Purification : Column chromatography (hexanes/EtOAc gradients) resolves diastereomers, with ¹H NMR guiding fraction collection .
- Yield optimization : Excess Selectfluor® (1.5 equiv) and extended reaction times (12 hr) improve conversion .
Q. How do discrepancies in reported yields for similar syntheses arise, and how can they be resolved?
- Reagent purity : Variability in silylating agents (e.g., tert-butyldiphenylsilyl chloride) impacts reaction efficiency .
- Catalyst loadings : Substoichiometric amounts of DBU or LiAlH₄ alter reaction kinetics and byproduct formation .
- Reproducibility : Detailed reporting of reaction conditions (e.g., cooling rates, solvent grades) is critical for cross-study comparisons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
